N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-21-10-14(19)17-7-12-6-15(20)18(9-12)8-11-2-4-13(16)5-3-11/h2-5,12H,6-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWDVODYXJZUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeCathepsin K . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, and thus plays a crucial role in bone resorption.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughelectrophilic aromatic substitution . This process involves the electrophile (the compound) forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
Compounds with similar structures have been found to influence pathways involvingcarbon-carbon bond formation . This process is crucial in many biological reactions, including the synthesis of various biomolecules.
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively metabolised in human liver microsomes and hepatocytes. The metabolic stability of similar compounds was determined in pooled human liver microsomes (pHLMs) and pooled cryopreserved human hepatocytes (pHHeps), with intrinsic clearance (CL int) ranging from 13.7 ± 4.06 to 2944 ± 95.9 mL min −1 kg −1 in pHLM, and from 110 ± 34.5 to 3216 ± 607 mL min −1 kg −1 in pHHeps.
Biological Activity
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Structural Overview
The compound's structure includes a pyrrolidinone ring, a fluorobenzyl group, and a methoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol. The presence of these functional groups suggests significant implications for its pharmacological profile.
This compound is believed to interact with various biological targets, including:
- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways that are crucial for cellular function.
- Receptors : It has shown potential in binding to specific receptors involved in neurological and inflammatory processes, suggesting its applicability in developing therapeutic agents for related conditions.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed enhanced potency compared to traditional chemotherapeutics like cisplatin, particularly against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines .
- Neuropharmacological Effects : Research indicates that the compound may possess neuroprotective properties. It has been observed to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory disorders.
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Pyrrolidinone Ring : This step often utilizes cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Subsequent reactions introduce the methoxyacetamide group and fluorobenzyl moiety.
Analytical methods such as Liquid Chromatography (LC), Gas Chromatography (GC), and Mass Spectroscopy (MS) are employed to characterize the compound's purity and structural integrity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-methylurea | Fluorophenyl group with urea moiety | Primarily herbicidal |
| N-(benzyl)-N'-methylurea | Benzyl group instead of fluorobenzyl | Used in agricultural chemicals |
| 5-Oxopyrrolidin derivatives | Similar pyrrolidinone structure | Varied biological activities based on substitutions |
The unique combination of functional groups in this compound may enhance its pharmacological profile compared to other similar compounds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs can be categorized based on core scaffolds and substituents (Table 1).
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Fluorinated Benzyl Groups : The 4-fluorobenzyl moiety is a common feature across analogs (e.g., ), enhancing binding affinity to hydrophobic pockets in targets like proteases or viral enzymes .
- Scaffold Differences : The target’s pyrrolidin-5-one core distinguishes it from piperidine () or indazole () scaffolds, which may alter conformational flexibility and hydrogen-bonding capacity.
- Methoxyacetamide vs. Other Amides : The methoxyacetamide group in the target compound likely improves aqueous solubility compared to bulkier amides (e.g., tert-butylphenyl in ) .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties (Hypothesized)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling fluorobenzyl-pyrrolidinone precursors with methoxyacetamide derivatives. Key steps include nucleophilic substitution and amide bond formation. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like DCC/HOBt) significantly impact yields. For example, highlights the use of controlled coupling conditions with TLC and NMR monitoring to confirm intermediate purity . emphasizes optimizing solvent systems (e.g., DMF or THF) and catalytic agents to enhance reaction efficiency .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F-NMR) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. and validate these methods for analogous pyrrolidinone-acetamide derivatives . High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>95%) .
Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., pH, temperature)?
- Methodology : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify degradation thresholds. suggests monitoring hydrolytic stability via pH-controlled aqueous solutions (pH 3–9) at 25–40°C, with periodic HPLC analysis to track degradation products .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in biological systems?
- Methodology : Design analogs with systematic substitutions (e.g., replacing the 4-fluorobenzyl group with chloro or methoxy variants) and test against target enzymes or receptors. provides a template for SAR studies using kinase inhibition assays and molecular docking simulations to correlate substituent effects with activity . Comparative studies with structurally related compounds (e.g., ’s pyrrolopyrimidine derivatives) can highlight key pharmacophoric features .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time, and positive controls) to minimize variability. ’s comparative table of analogous compounds demonstrates how minor structural differences (e.g., chlorine vs. methyl groups) drastically alter activity . Meta-analyses of published data, adjusting for assay conditions, can clarify discrepancies.
Q. What experimental approaches are recommended for identifying the compound’s metabolic pathways and potential toxic metabolites?
- Methodology : Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to track phase I/II metabolites. outlines protocols for synthesizing radiolabeled analogs to trace metabolic fate in vivo . Toxicity screening in zebrafish or murine models (e.g., ’s hypoglycemic activity study) can identify dose-dependent adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
